molecular formula C12H19NO4 B3152124 (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid CAS No. 727737-10-2

(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid

Cat. No. B3152124
CAS RN: 727737-10-2
M. Wt: 241.28 g/mol
InChI Key: QSZMORNJKYIHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid, also known as 4-MCCA, is a cyclic organic acid that is commonly used as a reagent in chemical synthesis. It is a colorless, crystalline solid with a melting point of 137-139°C and a boiling point of 309-311°C. 4-MCCA is a versatile reagent that has been used for a variety of chemical reactions, including the formation of amides, esters, and thioesters. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, 4-MCCA has been used in the synthesis of a range of pharmaceuticals, including drugs for the treatment of cancer and other diseases.

Scientific Research Applications

(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used in the synthesis of a range of pharmaceuticals, including drugs for the treatment of cancer and other diseases. In addition, (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid has been used in the synthesis of small organic molecules for use in drug discovery and development.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid is not well understood. However, it is believed to act as a proton donor in the formation of amides, esters, and thioesters. It is also believed to act as a nucleophile in the formation of peptides and peptidomimetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid are not well understood. However, it is believed to be relatively non-toxic and non-irritating. In addition, it has been shown to be relatively stable and resistant to hydrolysis.

Advantages and Limitations for Lab Experiments

The main advantage of using (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid in laboratory experiments is its versatility. It can be used in a variety of chemical reactions, including the formation of amides, esters, and thioesters. It is also relatively stable and resistant to hydrolysis. However, it is important to note that (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid is a strong acid and should be handled with care. In addition, it is volatile and should be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for research on (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Finally, further research could be conducted on its use in the synthesis of small organic molecules for use in drug discovery and development.

properties

IUPAC Name

4-(morpholine-4-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h9-10H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZMORNJKYIHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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